4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]benzonitrile
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Overview
Description
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]benzonitrile is a complex organic compound known for its unique structure and properties. It features a benzonitrile group attached to a conjugated system of thiophene rings, which imparts significant electronic properties. This compound is of interest in various fields, including materials science and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]benzonitrile typically involves the following steps:
Formation of the Thiophene Rings: The thiophene rings are synthesized through a series of reactions involving sulfur and acetylene derivatives.
Coupling Reactions: The thiophene rings are then coupled with a benzonitrile derivative using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.
Final Assembly: The final step involves the formation of the ethenyl linkage between the thiophene rings and the benzonitrile group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Electrophiles such as bromine or iodine can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
Scientific Research Applications
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]benzonitrile has several applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors and photovoltaic materials due to its excellent electronic properties.
Materials Science: Employed in the synthesis of conjugated polymers for use in light-emitting diodes (LEDs) and field-effect transistors (FETs).
Chemical Sensors: Utilized in the fabrication of chemical sensors for detecting various analytes.
Mechanism of Action
The compound exerts its effects primarily through its conjugated system, which allows for efficient charge transport and electronic interactions. The thiophene rings and benzonitrile group contribute to the overall electronic properties, making it suitable for use in electronic devices. The molecular targets and pathways involved include the conduction band and valence band of the material, which facilitate charge separation and transport .
Comparison with Similar Compounds
Similar Compounds
Benzo[1,2-b4,5-b′]dithiophene (BDT): Another compound with a similar thiophene-based structure, used in organic electronics.
2,5-Dithiophen-2-ylthiophene: A simpler analog with fewer thiophene rings.
Uniqueness
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]benzonitrile is unique due to its extended conjugated system and the presence of both thiophene and benzonitrile groups. This combination imparts superior electronic properties compared to simpler analogs, making it highly valuable in advanced materials and electronic applications .
Properties
CAS No. |
634602-04-3 |
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Molecular Formula |
C21H13NS3 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
4-[2-(2,5-dithiophen-2-ylthiophen-3-yl)ethenyl]benzonitrile |
InChI |
InChI=1S/C21H13NS3/c22-14-16-7-5-15(6-8-16)9-10-17-13-20(18-3-1-11-23-18)25-21(17)19-4-2-12-24-19/h1-13H |
InChI Key |
JGXJRHXROQGKBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(S2)C3=CC=CS3)C=CC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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